Fura-2 Leakage Resistant AM

Description

The Critical Role of Intracellular Calcium Dynamics in Biological Systems

Intracellular calcium is a ubiquitous and versatile second messenger that governs a vast array of physiological processes. sigmaaldrich.comcaymanchem.combmglabtech.com In its resting state, the concentration of free cytosolic Ca²⁺ is maintained at a very low level, typically around 100 nanomolars. nih.gov This steep electrochemical gradient allows for rapid and localized transient increases in Ca²⁺ concentration in response to various stimuli. These calcium transients act as signals that regulate a multitude of cellular functions, including gene transcription, muscle contraction, neurotransmitter release, cell growth, and proliferation. sigmaaldrich.comnih.gov The spatial and temporal patterns of these Ca²⁺ signals, often referred to as "calcium signatures," are critical for encoding specific information and eliciting precise downstream cellular responses. bmglabtech.comgoogle.com The deregulation of this delicate calcium homeostasis can lead to cellular stress and even cell death. caymanchem.com

Evolution and Significance of Ratiometric Fluorescent Calcium Indicators

The ability to visualize and quantify these intricate calcium dynamics has been largely dependent on the development of fluorescent Ca²⁺ indicators. thermofisher.com Early advancements in this field were marked by the introduction of ratiometric dyes, with Fura-2, developed in 1985, being a landmark achievement. nih.govbiotium.comionbiosciences.com Fura-2 is an aminopolycarboxylic acid-based dye that binds to free intracellular calcium. nih.gov

A key feature of Fura-2 is its ratiometric nature. The dye exhibits a shift in its fluorescence excitation maximum upon binding to Ca²⁺. It is excited at both 340 nm and 380 nm, and the ratio of the fluorescence emission intensity at these two wavelengths is directly proportional to the intracellular calcium concentration. nih.govmidsci.com This ratiometric measurement is a significant advantage as it corrects for experimental variables such as uneven dye loading, differences in cell thickness, photobleaching, and dye leakage, leading to more accurate and reproducible quantification of Ca²⁺ levels. thermofisher.combiotium.commidsci.com This has made Fura-2 and similar ratiometric indicators invaluable tools in a wide range of biological research. biotium.com

Rationale for the Development of Fura-2 Leakage Resistant AM: Addressing Challenges in Intracellular Dye Retention

Despite the significant advantages of ratiometric indicators like Fura-2, a persistent challenge has been their limited retention within the cytoplasm of cells. To facilitate cell loading, these indicators are often used in their acetoxymethyl (AM) ester form, such as Fura-2 AM. The lipophilic AM esters allow the dye to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-impermeable, active form of the dye in the cytosol. thermofisher.com

However, many cell types actively extrude the hydrolyzed dye over time through organic anion transporters. thermofisher.com This leakage leads to a gradual decrease in the intracellular fluorescence signal and an increase in background fluorescence from the dye accumulating in the extracellular medium. This phenomenon can compromise the accuracy of long-term calcium imaging experiments and can be particularly problematic in cell types with high transporter activity. thermofisher.com For instance, in smooth muscle cells, Fura-2 has been shown to gradually leak out of the cell, primarily via an anion transport system. thermofisher.com This leakage can lead to an artificial increase in the apparent baseline calcium levels as the leaked dye encounters the high calcium concentration of the extracellular medium. google.com

To address this critical issue of intracellular dye retention, this compound was developed. This modified version of Fura-2 is designed to be better retained within the cell, thereby providing more stable and reliable measurements over extended periods. ionbiosciences.com this compound, also known as Fura-2 LR AM or Fura-PE3, incorporates a chemical modification that enhances its intracellular retention compared to the standard Fura-2 AM. sigmaaldrich.comcaymanchem.com This improved retention is particularly beneficial for long-term tracking of intracellular calcium flux and for experiments involving cell types prone to rapid dye extrusion.

Comparative Properties of Fura-2 AM and this compound

| Property | Fura-2 AM | This compound |

| Intracellular Retention | Prone to leakage from cells over time, especially in certain cell types with high organic anion transporter activity. Retention time can be from minutes to a couple of hours. thermofisher.comthermofisher.com | Enhanced intracellular retention, allowing for longer experimental time courses with greater signal stability. sigmaaldrich.comionbiosciences.com |

| Signal Stability | Signal can degrade over time due to dye leakage, leading to a decreasing signal-to-noise ratio and a rising baseline. google.com | Provides a more stable baseline and signal intensity over extended periods, improving the reliability of long-term calcium measurements. google.com |

| Spectral Properties | Excitation maxima at ~340 nm (Ca²⁺-bound) and ~380 nm (Ca²⁺-free); Emission maximum at ~510 nm. thermofisher.com | Similar spectral properties to Fura-2 AM, with excitation at 340/380 nm and emission around 505 nm, allowing for use with existing imaging setups. caymanchem.com |

| Applications | Well-suited for short-term calcium imaging experiments. midsci.com | Ideal for long-term calcium imaging, studies on slow calcium oscillations, and experiments with cell lines known for poor dye retention. |

Detailed Research Findings

The improved retention of this compound has been demonstrated in various studies. For example, in a comparative study using 322 T-lymphoma cells, a cell line known for dye leakage, the fluorescence signal from cells loaded with Fura-2 AM showed a continuous increase in the calculated baseline calcium concentration over time. This artifact is attributed to the leakage of the dye into the high-calcium extracellular environment. In contrast, cells loaded with Fura-PE3 (this compound) exhibited a much smaller change in the baseline, indicating a significantly lower rate of leakage from the cells. google.com This demonstrates the superior ability of this compound to provide more accurate and stable measurements of intracellular calcium, particularly in long-term experiments.

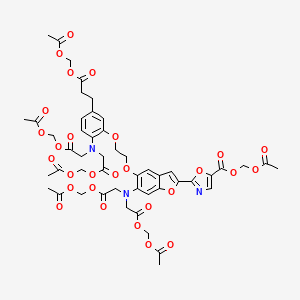

Structure

2D Structure

Properties

Molecular Formula |

C49H53N3O28 |

|---|---|

Molecular Weight |

1131.9 g/mol |

IUPAC Name |

acetyloxymethyl 2-[5-[2-[5-[3-(acetyloxymethoxy)-3-oxopropyl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C49H53N3O28/c1-28(53)67-22-73-43(59)10-8-34-7-9-36(51(18-44(60)74-23-68-29(2)54)19-45(61)75-24-69-30(3)55)39(13-34)65-11-12-66-40-14-35-15-41(48-50-17-42(80-48)49(64)78-27-72-33(6)58)79-38(35)16-37(40)52(20-46(62)76-25-70-31(4)56)21-47(63)77-26-71-32(5)57/h7,9,13-17H,8,10-12,18-27H2,1-6H3 |

InChI Key |

WKKGAWFMZLDYLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)CCC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origin of Product |

United States |

Mechanistic Principles Underpinning Fura 2 Leakage Resistant Am Performance

Fundamentals of Acetoxymethyl (AM) Ester Loading and Intracellular De-esterification for Calcium Indicator Trapping

The most prevalent method for introducing calcium indicators into living cells involves the use of their acetoxymethyl (AM) ester derivatives. researchgate.netabcam.cn Naturally, the polycarboxylate forms of these indicators are negatively charged and cannot passively cross the lipid bilayer of the cell membrane. ionbiosciences.com To overcome this, the carboxyl groups are masked with AM esters, rendering the molecule uncharged, hydrophobic, and membrane-permeable. abcam.cninterchim.fr This modification allows the indicator to diffuse across the plasma membrane into the cell's interior. abcam.cn

Once inside the cell, ubiquitous intracellular enzymes called esterases hydrolyze the AM ester groups. abcam.cninterchim.frresearchgate.netacs.org This enzymatic cleavage regenerates the original, polar, calcium-sensitive carboxylate form of the indicator. researchgate.net The now-charged molecule is trapped within the cytoplasm, as it can no longer freely diffuse back across the membrane. abcam.cnionbiosciences.com This process of loading and subsequent intracellular trapping is a foundational principle for a wide array of fluorescent probes used in live-cell imaging. researchgate.netaatbio.com

Mechanisms of Efflux and Compartmentalization of Conventional Fura-2 (Parent Compound)

A significant challenge with conventional calcium indicators like Fura-2 is their limited retention within the cytoplasm. nih.gov Over time, the dye can be actively extruded from the cell or sequestered into intracellular organelles, leading to a diminished signal and potential measurement inaccuracies. nih.govnih.govgoogle.com

After intracellular esterases cleave the AM esters, the resulting polyanionic Fura-2 becomes a substrate for organic anion transporters (OATs). nih.govbiotium.com These transporters are a natural part of the cell's machinery, responsible for extruding various organic anions. nih.govnih.gov The de-esterified Fura-2 is recognized by these transporters and actively pumped out of the cell, leading to a gradual loss of the fluorescent signal. biotium.comaatbio.comcolumbia.edu This process is temperature-dependent and occurs against a concentration gradient, indicating an energy-requiring transport mechanism. nih.gov

In addition to OATs, transporters from the multidrug resistance (MDR) family, particularly P-glycoprotein (Pgp) and multidrug resistance-associated proteins (MRP), contribute to Fura-2 efflux. nih.govresearchgate.netsemanticscholar.org These ATP-binding cassette (ABC) transporters are known for their ability to expel a wide range of xenobiotics from cells. nih.govthermofisher.com Both the AM ester form and the hydrolyzed, free-acid form of Fura-2 can be substrates for these pumps, further contributing to poor dye retention in many cell types. semanticscholar.orgnih.gov

To combat the leakage of conventional Fura-2, researchers often employ chemical and physical interventions. Probenecid (B1678239), a well-known inhibitor of organic anion transporters, is frequently used to block the efflux of de-esterified indicators. nih.govaatbio.comnih.govresearchgate.netpatsnap.com By inhibiting these transporters, probenecid can reduce dye leakage and decrease background fluorescence. aatbio.comnih.govaatbio.com

Another common strategy is to lower the experimental temperature. google.com Since the activity of transport pumps is energy-dependent, reducing the temperature can slow their function, thereby improving dye retention. biotium.comabpbio.com However, this approach can also alter cellular physiology and the dynamics of the calcium signaling events under investigation. Lowering the incubation temperature may also lessen the degree of dye compartmentalization into organelles. abpbio.com

Molecular Design Innovations for Enhanced Intracellular Retention in Fura-2 Leakage Resistant AM

To overcome the limitations of conventional Fura-2, leakage-resistant variants were engineered. nih.gov A key innovation in the design of this compound (also known as Fura-PE3) is the modification of the BAPTA backbone to include a zwitterionic structure. nih.govgoogle.com This was achieved by adding a derivative of propionic acid which, after intracellular hydrolysis, results in a molecule with both positive and negative charges. google.com This zwitterionic character makes the dye a much poorer substrate for the anionic transport systems that extrude the conventional Fura-2. nih.govgoogle.com As a result, cells loaded with the leakage-resistant form remain brightly fluorescent for much longer periods. nih.gov

Intracellular Stability and Resistance to Compartmentalization of this compound

A related problem with conventional Fura-2 is its tendency to be sequestered into intracellular organelles, such as mitochondria and vacuoles. nih.govnih.govnih.govjneurosci.org This compartmentalization removes the dye from the cytosol, complicating the accurate measurement of cytosolic free calcium. nih.gov The molecular modifications that make this compound a zwitterion also reduce its propensity for this organellar sequestration. nih.govgoogle.com The idea that a zwitterionic indicator would be less susceptible to compartmentalization arose from the observation that rhod-2, which contains a positive charge, showed different transport characteristics than other polycarboxylate indicators. google.com Consequently, this compound provides a more stable and uniformly distributed cytosolic signal, enabling more reliable long-term calcium imaging. nih.gov

Comparison of Fura-2 Variants

| Feature | Conventional Fura-2 AM | This compound |

|---|---|---|

| Primary Leakage Mechanism | Active transport by OATs and MDR pumps. aatbio.comnih.gov | Significantly reduced affinity for efflux pumps. nih.govgoogle.com |

| Intracellular Retention | Tends to leak out of cells over time. google.cominterchim.fr | Enhanced retention, allowing for long-term experiments. ionbiosciences.comnih.gov |

| Compartmentalization | Prone to sequestration in organelles like mitochondria. nih.govnih.govnih.gov | Resists compartmentalization, maintaining a cytosolic location. nih.govgoogle.com |

| Dependence on Inhibitors | Often requires co-loading with probenecid to reduce leakage. aatbio.comnih.gov | Reduced need for transport inhibitors. nih.gov |

| Molecular Structure | Polyanionic after hydrolysis. nih.gov | Zwitterionic after hydrolysis. nih.govgoogle.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Fura-2 |

| Probenecid |

Comparative Academic Assessment of Fura 2 Leakage Resistant Am

Comparative Analysis with Conventional Fura-2 AM in Diverse Cell Models

Fura-2 Leakage Resistant AM, also known as Fura-PE3 or Fura-2 LR AM, was developed to address a significant limitation of its predecessor, the widely used ratiometric calcium indicator Fura-2 AM. interchim.frinterchim.fr The primary issue with conventional Fura-2 AM is its propensity to leak from the cytoplasm of loaded cells. nih.govnih.gov This leakage occurs after intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting the molecule into its membrane-impermeant, Ca2+-sensitive form. interchim.frnih.gov However, this "trapped" form can still be extruded from the cell, often via anion transport systems. nih.gov This leads to a gradual decrease in the intracellular dye concentration, which can compromise the accuracy and duration of calcium imaging experiments. nih.govthermofisher.com

The leakage rate of Fura-2 has been observed to vary significantly across different cell types. For instance, studies have shown that the leakage is faster in rat aorta smooth muscle cells compared to rabbit aorta or bovine trachea cells. nih.gov This cell type-specific variability complicates the interpretation of data and can lead to artifacts, such as an apparent but false increase in baseline calcium levels as the dye leaks into the high-calcium extracellular environment. google.com

This compound is engineered with a modification to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core, which imparts a zwitterionic character to the molecule once inside the cell. google.com This modification significantly enhances its retention within the cytosol, allowing for stable measurements over extended periods, often exceeding an hour. interchim.fr In a comparative study using 322 T-lymphoma cells, this compound demonstrated substantially lower leakage rates compared to conventional Fura-2 AM. google.com This improved retention makes it particularly advantageous for long-term imaging studies where signal stability is paramount. While the spectral properties of this compound are nearly identical to the conventional form, its enhanced intracellular retention provides more robust and reproducible results by minimizing artifacts caused by dye leakage. interchim.fr

Evaluation Against Other Ratiometric Calcium Indicators (e.g., Indo-1, Fura-PE3)

Relative Advantages in Dye Retention and Signal Stability

When compared to other ratiometric indicators, this compound offers distinct advantages in terms of dye retention. Indo-1, another popular ratiometric indicator, also suffers from leakage, although some studies suggest it may be less prone to compartmentalization within organelles than Fura-2. nih.govthermofisher.com Fura-PE3 is, in fact, another name for Fura-2 Leakage Resistant, so their properties are identical. interchim.frcaymanchem.com The key advantage of this compound over both conventional Fura-2 and Indo-1 is its specifically engineered structure to minimize extrusion from the cell. google.com This leads to a more stable fluorescent signal over time, which is crucial for accurately monitoring slow changes in intracellular calcium or for experiments that require prolonged observation periods. interchim.fr

Performance in Context of Photobleaching and Phototoxicity

Photobleaching, the light-induced destruction of a fluorophore, is a concern for all fluorescence microscopy. Fura-2 is generally considered to be more resistant to photobleaching than Indo-1. thermofisher.comdojindo.comresearchgate.net This makes Fura-2 and its leakage-resistant variant more suitable for experiments involving intense or prolonged illumination. syronoptics.com Phototoxicity, or cell damage caused by light, is also a critical consideration, particularly with UV-excitable dyes like Fura-2 and Indo-1. nih.gov While both require UV excitation, the ability to use lower concentrations of Fura-2 due to its brightness can help mitigate phototoxic effects compared to some other dyes. nih.gov The improved retention of this compound may allow for the use of even lower initial loading concentrations, further reducing the potential for phototoxicity.

Distinction from Single-Wavelength Calcium Indicators (e.g., Fluo-4, Cal-520AM)

The primary distinction between ratiometric indicators like this compound and single-wavelength indicators such as Fluo-4 lies in the method of calcium concentration measurement. syronoptics.com Single-wavelength indicators exhibit an increase in fluorescence intensity upon binding Ca2+, without a shift in their excitation or emission wavelengths. igem.orgbiomol.com Ratiometric indicators, conversely, undergo a spectral shift upon Ca2+ binding. nordicbiosite.com For Fura-2, the excitation peak shifts from ~380 nm in the Ca2+-free form to ~340 nm when bound to Ca2+, while the emission is measured at a constant wavelength (~510 nm). oxinst.comaatbio.com

This ratiometric property provides several key advantages. It allows for the accurate determination of intracellular calcium concentrations, as the ratio of fluorescence intensities at the two excitation wavelengths is largely independent of variables that can affect single-wavelength measurements. biomol.comaatbio.com These variables include uneven dye loading, dye leakage, photobleaching, and changes in cell volume or path length. thermofisher.comnih.gov Therefore, ratiometric measurements are generally more robust and reproducible. stratech.co.uk

Single-wavelength indicators like Fluo-4 are often brighter and can be easier to use, particularly in applications like flow cytometry or confocal microscopy where a single laser line (e.g., 488 nm) is standard. nih.govsyronoptics.com However, they are more susceptible to the aforementioned artifacts, making them better suited for qualitative analysis of calcium changes rather than precise quantitative measurements. biomol.comnordicbiosite.com Fluo-4 is also more prone to photobleaching than Fura-2. syronoptics.comsyronoptics.com

| Feature | This compound (Ratiometric) | Fluo-4 (Single-Wavelength) |

| Measurement Principle | Ratio of fluorescence at two excitation wavelengths (340/380 nm). aatbio.com | Change in fluorescence intensity at a single wavelength. syronoptics.com |

| Quantification | Allows for accurate quantitative measurements of [Ca2+]i. biomol.comnordicbiosite.com | Primarily for qualitative or semi-quantitative analysis. biomol.com |

| Susceptibility to Artifacts | Minimizes effects of dye leakage, uneven loading, and photobleaching. thermofisher.comnih.gov | Susceptible to variations in dye concentration, cell thickness, and photobleaching. syronoptics.comaatbio.com |

| Photostability | More resistant to photobleaching. dojindo.comsyronoptics.com | More prone to photobleaching. syronoptics.comsyronoptics.com |

| Instrumentation | Requires a light source and filter system capable of alternating between 340 nm and 380 nm. oxinst.com | Compatible with standard single-laser line systems (e.g., 488 nm Argon laser). nih.gov |

Impact of Intracellular Buffering Capacity on Calcium Transient Fidelity Across Indicator Types

All calcium indicators, by their nature as Ca2+ chelators, act as exogenous calcium buffers. physiology.org When introduced into a cell, they compete with endogenous calcium-binding proteins and can alter the amplitude and kinetics of physiological calcium transients. biomedres.usresearchgate.net The extent of this buffering effect depends on the indicator's concentration and its affinity for Ca2+ (defined by its dissociation constant, Kd). biomedres.us

High concentrations of a high-affinity indicator like Fura-2 (Kd ≈ 145-220 nM) can significantly buffer intracellular calcium, potentially dampening the very signals they are meant to measure. caymanchem.comoxinst.combiomedres.us This can lead to an underestimation of the true peak of a calcium transient and a slowing of its decay rate. thermofisher.com

The choice of indicator affinity should be matched to the expected calcium concentration range. For measuring resting calcium levels (~100 nM), a high-affinity indicator like Fura-2 is suitable. researchgate.net However, to accurately measure large and rapid calcium spikes, a lower-affinity indicator might be preferable to avoid saturation and excessive buffering. researchgate.net

Methodological Frameworks and Research Applications of Fura 2 Leakage Resistant Am

Optimized Protocols for Cellular Loading and De-esterification of Fura-2 Leakage Resistant AM

The effective use of this compound hinges on optimized protocols for its loading into and subsequent de-esterification within living cells. The goal is to achieve a sufficient and uniform cytosolic concentration of the active dye without inducing cellular stress or compartmentalization into organelles, which can lead to measurement artifacts. nih.govnih.gov

A typical loading protocol begins with the preparation of a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-5 mM. abpbio.commedchemexpress.com For cellular loading, this stock solution is diluted into a buffered physiological medium, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, to a final working concentration that typically ranges from 1-5 µM. abpbio.comionbiosciences.com The optimal concentration and incubation time are cell-type dependent and must be determined empirically to achieve adequate signal-to-noise ratios while minimizing potential toxicity. abpbio.comionbiosciences.com

To aid in the dispersion of the hydrophobic AM ester in the aqueous loading buffer, a non-ionic surfactant, Pluronic® F-127, is often included at a final concentration of about 0.02-0.04%. abpbio.comaatbio.com This is typically achieved by mixing the Fura-2 AM stock solution with a 20% Pluronic® F-127 solution in DMSO before dilution in the cell medium. abpbio.com

Incubation of the cells with the dye-loading solution is generally carried out for 15 to 60 minutes at either room temperature or 37°C. abpbio.comionbiosciences.com Lowering the incubation temperature can sometimes reduce the sequestration of the dye into organelles. abpbio.com To further enhance intracellular retention of the de-esterified dye, particularly in cell types with active organic anion transporters, an anion transport inhibitor like probenecid (B1678239) (at a concentration of 1-2.5 mM) can be added to the loading and subsequent wash buffers. abpbio.comaatbio.comnih.gov

Following the loading period, the cells are washed with an indicator-free medium to remove extracellular dye. abpbio.com A subsequent incubation period of at least 30 minutes is crucial to allow for the complete de-esterification of the this compound by intracellular esterases, converting it into the active, membrane-impermeant Fura-2. abpbio.combiotium.com

Table 1: Optimized Cellular Loading and De-esterification Protocol for this compound

| Step | Procedure | Key Considerations |

|---|---|---|

| 1. Stock Solution Preparation | Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM. | Use high-quality, dry DMSO. Aliquot and store at -20°C, protected from light and moisture. |

| 2. Working Solution Preparation | Dilute the stock solution into a buffered physiological medium (e.g., HBSS with HEPES) to a final concentration of 1-5 µM. | The optimal concentration is cell-type dependent. |

| 3. Addition of Surfactant | Add Pluronic® F-127 to the working solution to a final concentration of 0.02-0.04% to aid in dye dispersion. | This prevents the dye from precipitating in the aqueous buffer. |

| 4. (Optional) Addition of Anion Transport Inhibitor | Include probenecid (1-2.5 mM) in the working solution to inhibit dye leakage from the cells. | Particularly useful for long-term imaging experiments. |

| 5. Cellular Incubation | Incubate cells with the final loading solution for 15-60 minutes at room temperature or 37°C. | Optimize time and temperature for each cell type to maximize loading and minimize compartmentalization. |

| 6. Washing | Wash the cells 2-3 times with indicator-free buffer (with probenecid, if used) to remove extracellular dye. | Thorough washing is critical to reduce background fluorescence. |

| 7. De-esterification | Incubate the washed cells in fresh buffer for at least 30 minutes to allow for complete hydrolysis of the AM ester. | This step is essential for the dye to become fluorescent and calcium-sensitive. |

Advanced Ratiometric Imaging Techniques and Quantitative Calcium Concentration Determination

This compound is a ratiometric indicator, which means that its fluorescence properties change in a measurable way upon binding to its target ion, in this case, Ca²⁺. abcam.comoxinst.com Specifically, the dye exhibits a shift in its excitation spectrum. When Fura-2 is free of calcium, it has a peak excitation wavelength of approximately 380 nm. abcam.comcaymanchem.com Upon binding to calcium, the excitation peak shifts to around 340 nm. abcam.comcaymanchem.com The fluorescence emission, however, remains constant at approximately 505-510 nm regardless of whether the dye is in its calcium-bound or calcium-free state. abcam.comcaymanchem.com

This spectral shift is the foundation of dual-wavelength excitation ratiometry. medchemexpress.com By alternately exciting the Fura-2-loaded cells with light at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two emission intensities (F340/F380) can be calculated. researchgate.net This ratio is directly proportional to the intracellular calcium concentration. amerigoscientific.com The key advantage of this ratiometric approach is that it internally controls for several variables that can confound non-ratiometric measurements, such as variations in dye concentration, cell thickness (optical path length), photobleaching, and uneven dye loading. abcam.comthermofisher.com This leads to more accurate and reproducible quantification of [Ca²⁺]i. thermofisher.com

Accurate determination of [Ca²⁺]i requires careful data acquisition and processing to minimize artifacts. The imaging system must be capable of rapidly switching between the 340 nm and 380 nm excitation wavelengths. oxinst.com During acquisition, it is important to define regions of interest (ROIs) to measure the fluorescence from individual cells or specific subcellular areas. nih.gov

A critical first step in data processing is background subtraction. Background fluorescence can originate from the surrounding medium, autofluorescence from the cells, and noise from the imaging system's detector. A region outside of the cells should be measured to determine the background fluorescence, which is then subtracted from the fluorescence measurements of the ROIs at both excitation wavelengths before calculating the ratio. amerigoscientific.com

Motion artifacts, which can occur if the cells move during the experiment, can significantly impact the accuracy of the measurements. nih.gov Computational methods, such as image registration algorithms, can be employed to correct for this lateral motion. frontiersin.org For more advanced artifact correction, especially in experiments with behaving animals, two-channel imaging with a calcium-independent fluorophore can be used to distinguish true calcium signals from motion-induced fluorescence changes. nih.gov

Another potential artifact is phototoxicity, which can result from excessive exposure of the cells to UV excitation light. nih.gov To mitigate this, the intensity of the excitation light should be minimized using neutral density filters, and the exposure time should be kept as short as possible. nih.gov

In Situ Calibration Methodologies and Considerations for Accuracy

To convert the measured fluorescence ratio into an absolute calcium concentration, an in situ calibration is necessary. The relationship between the fluorescence ratio (R) and the intracellular calcium concentration is described by the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380,free / F380,bound)

Where:

Kd is the dissociation constant of Fura-2 for Ca²⁺ under intracellular conditions.

R is the experimentally measured ratio of fluorescence intensities (F340/F380).

Rmin is the ratio in the absence of Ca²⁺.

Rmax is the ratio at saturating Ca²⁺ concentrations.

F380,free / F380,bound is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions, respectively. nih.gov

To determine Rmin and Rmaxin situ, the cell membrane is permeabilized using a calcium ionophore such as ionomycin. abcam.com Rmin is measured by chelating all Ca²⁺ with a high concentration of a calcium chelator like EGTA in a calcium-free medium. Rmax is determined by exposing the cells to a solution with a high, saturating concentration of Ca²⁺. abcam.com

The dissociation constant (Kd) of Fura-2 for calcium is not a fixed value and can be significantly influenced by the intracellular environment. nih.gov The in vitro Kd may differ from the in situ Kd due to factors such as:

pH: Changes in intracellular pH can alter the Kd of Fura-2. dntb.gov.ua

Ionic Strength: The ionic composition of the cytoplasm can affect the binding affinity of the dye for calcium. nih.gov

Temperature: The Kd is temperature-dependent. nih.gov

Viscosity: The viscosity of the cytoplasm can influence the fluorescence properties of the dye. thermofisher.com

Binding to Intracellular Proteins and Lipids: Fura-2 can interact with cellular components, which may alter its affinity for calcium. nih.gov

Accurate determination of the in situ Kd is crucial for precise [Ca²⁺]i measurements. nih.gov This can be achieved by loading cells with known concentrations of buffered Ca²⁺ solutions. nih.gov However, this is often technically challenging. In practice, a Kd value determined under conditions that closely mimic the intracellular environment is often used. nih.gov

A primary advantage of ratiometric imaging with Fura-2 is its inherent ability to correct for variations in dye loading and optical path length (cell thickness). abcam.comthermofisher.com Because the calcium concentration is determined from the ratio of two fluorescence signals originating from the same dye molecules in the same location, any variations in the total amount of dye present in the light path will affect both the numerator and the denominator of the ratio equally, thus canceling out. thermofisher.com

However, severe uneven dye loading can still present challenges. If some regions of a cell have extremely low dye concentrations, the signal-to-noise ratio in those areas will be poor, leading to unreliable ratio measurements. Conversely, excessively high dye concentrations can buffer intracellular calcium, dampening the physiological calcium signals. thermofisher.com Therefore, optimizing the loading protocol to achieve a moderate and relatively uniform dye distribution is essential for accurate quantitative imaging. abpbio.com

For microscopy applications where uneven illumination across the field of view is a concern, flat-field correction can be implemented. This involves acquiring an image of a uniform fluorescent sample to create a correction map that can be applied to the experimental images to normalize for spatial variations in illumination intensity. ucsf.eduyoutube.com

Table 2: Research Findings on Fura-2 Properties and Calibration Parameters

| Parameter | Reported Value/Finding | Context/Conditions | Reference |

|---|---|---|---|

| This compound Kd for Ca²⁺ | 145 nM | In vitro | caymanchem.com |

| Fura-2 Kd for Ca²⁺ | 236 nM | At 20°C, pH 7.05, ionic strength 0.15 M | nih.gov |

| Fura-2 Kd for Ca²⁺ | 285 nM | At 37°C, pH 6.84 | nih.gov |

| Fura-2 Kd for Ca²⁺ | 371 ± 39 nM | In ATP-depleted adult rat heart cells at 37°C | nih.gov |

| Effect of Intracellular Environment on Kd | In situ Kd was 3-fold greater than in vitro measurements. | Human astrocyte cell line U373-MG, after background correction. | nih.gov |

| Dye Leakage Inhibition | Fura-2 leakage from smooth muscle cells was inhibited by probenecid or by decreasing the temperature. | Rat aorta. | nih.gov |

Application in Investigating Calcium Signaling in Excitable Cells

Excitable cells, such as neurons and cardiac myocytes, exhibit rapid and transient changes in intracellular calcium concentrations that are fundamental to their physiological functions. The improved intracellular retention of this compound makes it a valuable tool for the precise characterization of these dynamic processes over extended periods.

The study of neuronal networks often requires long-term imaging to understand processes like synaptic plasticity and network oscillations. Standard Fura-2 AM can leak from neurons, leading to a gradual loss of signal and potential artifacts in long-duration experiments. This compound, also known as Fura-PE3 AM, addresses this issue, enabling more stable and prolonged monitoring of neuronal calcium activity.

In the context of in vivo two-photon calcium imaging, Fura-PE3 AM has been successfully used to load large populations of neurons in the brain. This approach allows for the real-time analysis of intact neuronal circuits with single-cell resolution, where the reduced leakage of the dye is critical for maintaining signal integrity throughout the experiment. nih.gov The enhanced retention of this compound is particularly advantageous for longitudinal studies of neuronal activity, where the same cells are imaged over extended periods to observe changes in response to stimuli or developmental processes.

Key Research Findings in Neuronal Systems:

Prolonged Signal Stability: Studies have shown that leakage-resistant forms of Fura-2 are retained in cells for hours, a significant improvement over the standard Fura-2 AM. eurofinsdiscovery.com

Enabling In Vivo Imaging: The use of Fura-PE3 AM has been demonstrated in in vivo two-photon calcium imaging of neuronal networks, highlighting its suitability for studying live, intact brain tissue. nih.gov

| Parameter | Fura-2 AM | This compound (Fura-PE3 AM) | Reference |

|---|---|---|---|

| Intracellular Retention | Prone to leakage over time | Significantly improved retention | eurofinsdiscovery.com |

| Application in Long-Term Neuronal Imaging | Limited by signal decay | Enables stable, prolonged imaging | nih.gov |

In cardiomyocytes, the precise control of intracellular calcium transients is essential for excitation-contraction coupling. caymanchem.com Studying these rapid events, including localized calcium releases known as "calcium sparks," requires a stable fluorescent signal. nih.govnih.gov Dye leakage can compromise the quantitative analysis of these transients, particularly during long recording periods or when investigating the effects of pharmacological agents.

The enhanced intracellular retention of this compound offers a more stable platform for characterizing the kinetics of calcium release and reuptake in cardiomyocytes. This stability is crucial for accurately assessing the impact of various interventions on cardiac muscle function and for dissecting the molecular mechanisms underlying both normal and pathological calcium handling in the heart. While direct comparative studies are limited, the known issue of Fura-2 leakage in smooth muscle cells, which can be inhibited by anion transport inhibitors, underscores the potential benefit of a leakage-resistant variant in muscle physiology research.

Key Considerations for Myocardial Cell Research:

Accurate Kinetics: Reduced leakage ensures that changes in fluorescence ratio more accurately reflect true changes in intracellular calcium concentration rather than dye loss.

Long-Duration Experiments: The stable signal is advantageous for studying the effects of prolonged drug exposure or for monitoring changes in calcium cycling over extended periods of cellular activity.

Utilization in Non-Excitable Cell Calcium Research

Calcium signaling in non-excitable cells governs a wide array of cellular processes, from gene expression to cell motility. The study of G protein-coupled receptor (GPCR) and ion channel-mediated calcium mobilization in these cells benefits from the stable and reliable measurements afforded by this compound.

GPCRs constitute a large family of transmembrane receptors that, upon activation, can trigger the release of calcium from intracellular stores. nih.govwhiterose.ac.uk Assays measuring these calcium fluxes are a cornerstone of drug discovery and fundamental research. The duration and magnitude of the calcium signal are critical parameters in these assays. Dye leakage can lead to an underestimation of the response and introduce variability.

This compound provides a more robust assay window for studying GPCR-mediated calcium mobilization. Its improved retention ensures that the measured signal remains stable over the course of the experiment, which is particularly important for high-throughput screening applications where plates may be read over an extended period. whiterose.ac.uk

The activity of various ion channels can lead to changes in intracellular calcium concentration. Fluorescence-based assays are a common method for screening compounds that modulate ion channel activity in a high-throughput format. amerigoscientific.com The reliability of these assays is dependent on the stability of the fluorescent indicator.

The use of a leakage-resistant dye like this compound can improve the quality and reproducibility of data from ion channel screens. By minimizing signal drift due to dye extrusion, the effects of test compounds can be more accurately assessed. This is particularly relevant for identifying allosteric modulators or compounds with subtle effects on channel activity.

Advancements in Microplate-Based Assay Formats Utilizing this compound for High-Throughput Screening

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of large compound libraries. amerigoscientific.com Fluorescence-based assays, particularly those measuring intracellular calcium, are widely used in HTS campaigns targeting GPCRs and ion channels. A significant challenge in HTS is assay variability, which can arise from factors such as uneven dye loading and dye leakage.

The development of this compound represents a significant advancement for microplate-based HTS. Its superior intracellular retention leads to a more stable baseline and a larger, more consistent assay window. This improved performance can enhance the reliability and reproducibility of HTS campaigns.

Advantages in High-Throughput Screening:

Improved Signal-to-Noise Ratio: Better dye retention leads to a stronger and more stable fluorescent signal.

Reduced Assay Variability: Minimizing dye leakage reduces a significant source of well-to-well and plate-to-plate variability.

Enhanced Data Quality: More reliable data leads to a lower rate of false positives and false negatives in screening campaigns.

Current Challenges and Future Directions in Fura 2 Leakage Resistant Am Research

Refinement of Loading Efficiency and Uniformity Across Heterogeneous Cell Populations

A persistent challenge in the application of Fura-2 Leakage Resistant AM lies in achieving consistent and uniform loading across diverse cell populations. In tissues and co-cultures, which more accurately reflect physiological conditions, different cell types can exhibit significant variability in dye uptake and hydrolysis. This heterogeneity can lead to artifacts and complicate the interpretation of calcium signaling data.

Optimizing loading protocols is therefore a critical area of ongoing research. Factors such as dye concentration, incubation time, and temperature must be empirically determined for each cell type to ensure adequate signal without inducing toxicity. ionbiosciences.comnih.gov For instance, a study on HEK293 cells demonstrated that varying Fura-2 AM concentrations significantly impacted the observed calcium oscillation patterns, highlighting the importance of careful titration. researchgate.net In complex systems like neuron-glia co-cultures, specific protocols have been developed to account for the different loading kinetics of each cell type, often requiring adjustments to incubation periods and dye concentrations to achieve a balanced signal. news-medical.net

The use of non-ionic surfactants like Pluronic F-127 is a standard practice to aid in the dispersion of the hydrophobic AM ester in aqueous media, thereby improving loading efficiency. biotium.comnih.gov However, even with these aids, achieving homogeneity remains a challenge. Research has shown that loading at room temperature can sometimes be more effective than at 37°C, as the higher temperature can increase the activity of organic anion transporters that actively extrude the dye from the cytoplasm. nih.gov

Future directions in this area involve the development of novel loading strategies and reagents that can overcome the inherent variability in cell populations. This may include cell-type-specific targeting moieties conjugated to the Fura-2 molecule or the development of new surfactants that provide more uniform dye delivery across different cell membranes.

Table 1: Factors Influencing this compound Loading

| Factor | Description | Key Considerations |

| Dye Concentration | The amount of this compound in the loading buffer. | Must be optimized for each cell type to maximize signal-to-noise ratio while minimizing potential cytotoxicity and buffering of intracellular calcium. amerigoscientific.com |

| Incubation Time | The duration for which cells are exposed to the dye. | Needs to be long enough for adequate dye uptake and de-esterification but short enough to prevent overloading and compartmentalization. amerigoscientific.com |

| Temperature | The temperature at which loading is performed. | Can affect both the rate of dye uptake and the activity of anion transporters responsible for dye extrusion. nih.gov |

| Pluronic F-127 | A non-ionic surfactant used to aid in dye solubilization. | The concentration needs to be optimized to improve dye loading without causing membrane disruption. biotium.com |

| Cell Type | Different cells have varying membrane properties and esterase activity. | Protocols must be tailored to the specific cell types within a heterogeneous population to ensure uniform loading. abcam.com |

Development of Strategies for Extended Long-Term Intracellular Calcium Monitoring

The "leakage resistant" modification of Fura-2 AM significantly improves its intracellular retention compared to the original Fura-2 AM. However, for experiments that require monitoring calcium dynamics over many hours or even days, dye leakage and photobleaching remain significant hurdles.

The primary mechanism of Fura-2 leakage from the cell is via organic anion transporters. nih.gov The most common strategy to counteract this is the use of anion transport inhibitors such as probenecid (B1678239) or sulfinpyrazone. nih.gov These compounds can significantly prolong the intracellular presence of the dye, but their use requires careful consideration as they may have their own off-target effects on cellular physiology.

Photobleaching, the light-induced destruction of the fluorophore, is another major limitation for long-term imaging. thermofisher.com It not only leads to a loss of signal over time but can also alter the spectral properties of the dye, leading to inaccurate ratiometric measurements. Strategies to mitigate photobleaching include minimizing the intensity and duration of excitation light, using highly sensitive detectors, and employing imaging protocols that reduce light exposure.

Recent advancements in imaging media and reagents offer new avenues for extending the duration of live-cell imaging. The use of antifade reagents, such as ProLong Live, which is based on Oxyrase™ technology, can protect fluorescent dyes from photobleaching. thermofisher.combiocompare.com Additionally, antioxidants like rutin have been shown to enhance the photostability of fluorescent proteins and may hold promise for use with chemical indicators like Fura-2. nih.gov Furthermore, a study has demonstrated that under specific incubation conditions at 16°C, Fura-2 AM can remain functional within cells for over 24 hours, suggesting that temperature modulation can be a viable strategy for long-term experiments. nih.gov

The development of novel, more potent, and specific anion transport inhibitors with fewer side effects is a key area for future research. Additionally, the formulation of "photoprotective cocktails" containing a combination of antioxidants and other stabilizing agents could provide a more robust solution for preserving the fluorescence of this compound during extended imaging sessions.

Integration with Super-Resolution and Advanced Optical Microscopy Techniques

The spatial resolution of conventional fluorescence microscopy is limited by the diffraction of light, preventing the visualization of calcium dynamics within fine subcellular structures. The advent of super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, has opened up new possibilities for studying localized calcium signals with unprecedented detail.

Integrating this compound with these advanced optical methods presents both opportunities and challenges. While the ratiometric nature of Fura-2 is advantageous for quantitative measurements, its UV excitation requirement can be problematic for some super-resolution modalities and can increase phototoxicity. nih.gov

Two-photon microscopy has emerged as a powerful tool for imaging Fura-2 in scattering tissue, such as brain slices, as it offers deeper penetration and reduced phototoxicity compared to single-photon excitation. columbia.edu This technique allows for the visualization of calcium dynamics in large neuronal populations with high resolution.

The application of this compound in techniques like light-sheet fluorescence microscopy and Total Internal Reflection Fluorescence (TIRF) microscopy is also being explored. These methods offer advantages in terms of reduced phototoxicity and high signal-to-noise ratios, making them well-suited for long-term imaging of calcium dynamics in specific cellular compartments.

A significant challenge for the future will be the development of Fura-2 derivatives that are optimized for super-resolution techniques. This could involve modifications to the fluorophore to enhance its photostability and to make it compatible with the specific laser wavelengths and illumination schemes used in different super-resolution methods. Furthermore, the development of correlative light-electron microscopy (CLEM) protocols that are compatible with this compound would allow for the ultrastructural context of observed calcium signals to be determined.

Exploration of this compound in Combined Multi-Fluorophore Imaging Systems

Cellular processes are rarely governed by a single signaling molecule. To gain a comprehensive understanding of cellular function, it is often necessary to simultaneously monitor multiple parameters, such as the concentration of different ions, enzyme activities, and organelle dynamics. The integration of this compound into multi-fluorophore imaging systems is therefore a key area of development.

A major challenge in multi-fluorophore imaging is spectral crosstalk, where the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. Careful selection of fluorophores with distinct spectral properties is crucial to minimize this issue. For example, when combining Fura-2 with genetically encoded fluorescent proteins (FPs), such as those used in FRET-based sensors, there can be significant spectral overlap. acs.org Studies have shown that while there is minimal bleed-through from Fura-2 into the CFP and YFP channels at 340 nm and 360 nm excitation, it can be more significant at 380 nm. acs.org

Despite these challenges, successful multi-parameter imaging studies have been conducted. For instance, protocols have been developed for the simultaneous measurement of mitochondrial calcium and mitochondrial membrane potential using fluorescent dyes with minimal spectral overlap, such as Fluo-4 and TMRM. nih.govnih.gov This principle can be extended to systems using this compound in combination with red-shifted dyes that are spectrally distinct from Fura-2's emission peak at around 510 nm.

The development and application of spectral unmixing algorithms are essential for accurately separating the signals from multiple fluorophores. These computational methods can correct for spectral bleed-through and allow for the quantitative analysis of each fluorescent probe in a multi-color experiment.

Future directions will involve the design of "dye cocktails" where this compound is combined with other chemical or genetically encoded sensors to simultaneously image, for example, calcium and reactive oxygen species (ROS), or calcium and pH. nih.gov The continued development of new fluorescent probes with narrower excitation and emission spectra will be critical for expanding the palette of compatible fluorophores and enabling more complex and informative multi-parameter imaging experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.